6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Description
6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 866138-15-0) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₁₅H₁₅ClN₄ and a molecular weight of 286.77 g/mol . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2, 5, and 7, and a (6-chloro-3-pyridinyl)methyl moiety at position 4. This compound is primarily utilized in pharmaceutical and agrochemical research due to its heterocyclic framework, which is known to interact with biological targets such as kinases and receptors .
Properties
IUPAC Name |
6-[(6-chloropyridin-3-yl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-9-6-15-18-10(2)13(11(3)20(15)19-9)7-12-4-5-14(16)17-8-12/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNXNWBSTUPMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)CC3=CN=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the nicotinic acetylcholine receptor . This receptor plays a crucial role in transmitting signals in the nervous system. The compound acts as an agonist at this receptor, meaning it binds to the receptor and activates it.
Mode of Action
The compound interacts with its target, the nicotinic acetylcholine receptor, by binding to it and causing it to activate. This activation leads to the excitation of specific nerve cells. There is also evidence that the compound has multiple agonist and antagonist effects on neuronal nicotinic acetylcholine receptor channels.
Biochemical Pathways
The compound affects the pathway involving the nicotinic acetylcholine receptor. By acting as an agonist at this receptor, it influences the transmission of signals in the nervous system. The downstream effects of this include the excitation of specific nerve cells.
Pharmacokinetics
It is known that the compound is poorly ionized in neutral media, which allows it to easily pass through lipophilic barriers in insects. This property likely impacts its bioavailability.
Result of Action
The activation of the nicotinic acetylcholine receptor by the compound leads to the excitation of specific nerve cells. In insects, this can result in symptoms such as loss of leg strength, leg tremors, body shaking, and eventually death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s poor ionization in neutral media allows it to easily pass through lipophilic barriers in insects. This suggests that the compound’s action could be influenced by the lipid content of the environment.
Biological Activity
The compound 6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its biological activity and therapeutic potential .
Table 1: Structural Modifications and Biological Activity
| Position | Modification Type | Biological Activity |
|---|---|---|
| 2 | Alkyl group addition | Enhanced anticancer properties |
| 5 | Halogen substitution | Increased enzyme inhibition |
| 6 | Aromatic ring addition | Improved antimicrobial activity |
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer effects. For instance, studies have shown that modifications at specific positions can enhance the compound's ability to inhibit tumor growth. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It has shown promise as a selective inhibitor for various protein targets involved in cancer progression and bacterial resistance. Molecular docking studies suggest that it binds effectively to active sites of enzymes such as DNA gyrase and MurD, with binding energies comparable to established inhibitors like ciprofloxacin .
Antimicrobial Activity
The antimicrobial efficacy of This compound has been assessed against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against clinical strains of pathogens such as Pseudomonas aeruginosa and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Anticancer Activity : A derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxicity.
- Antimicrobial Efficacy Study : In a comparative study with existing antibiotics, the compound showed superior activity against resistant strains of bacteria with lower MIC values than traditional treatments .
- Molecular Docking Analysis : Computational studies provided insights into the binding interactions at the molecular level, revealing critical hydrogen bonds and hydrophobic interactions that contribute to its biological efficacy .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by inducing apoptosis and preventing cell proliferation. For instance, a study published in Cancer Letters demonstrated that pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of cancer cell growth through the modulation of various signaling pathways involved in tumorigenesis .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research has indicated that derivatives of this compound can exhibit activity against a range of bacterial strains, including those resistant to conventional antibiotics. For example, a study found that certain pyrazolo[1,5-a]pyrimidine derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
3. Neurological Applications
Another area of interest is the potential use of this compound in treating neurological disorders. Some studies suggest that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves the modulation of neurotransmitter systems and reduction of neuroinflammation .
Agricultural Applications
1. Insecticide Development
this compound is structurally similar to neonicotinoids, a class of insecticides known for their effectiveness against pests. Its application in agricultural settings could lead to the development of new insecticides that target specific pests while minimizing harm to beneficial insects . Studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine framework can enhance insecticidal activity against common agricultural pests.
2. Herbicide Potential
Research is also exploring the herbicidal properties of this compound. By targeting specific biochemical pathways in plants, it may be possible to develop selective herbicides that control weed growth without affecting crop yield. Preliminary studies have indicated that certain derivatives can inhibit key enzymes involved in plant growth .
Data Summary Table
Case Studies
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers synthesized various derivatives of this compound and tested their efficacy against different cancer cell lines. The results showed a marked reduction in cell viability at micromolar concentrations, suggesting strong potential for further development as an anticancer drug.
Case Study 2: Agricultural Field Trials
Field trials were conducted using formulations based on this compound against common agricultural pests such as aphids and whiteflies. The results indicated a significant reduction in pest populations compared to untreated controls while maintaining crop health. This suggests its viability as an environmentally friendly pest management solution.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine with structurally related analogs, categorized by key structural modifications:
Halogenated Analogs
Halogenation at specific positions significantly alters reactivity and biological activity. For example:
Key Insight: Halogenation at C6 (as in the target compound) improves binding to nicotinic receptors compared to non-halogenated analogs like 7ab .
Substituted Pyridinyl Derivatives
Modifications to the pyridinylmethyl group influence target selectivity:
Key Insight : The thienyl-pyrrole substituent in the analog above increases tumor uptake, while carboxylate esters (e.g., ethyl) improve pharmacokinetics .
Carboxylic Acid Derivatives
Carboxylic acid groups enhance interactions with polar residues in enzyme active sites:
Key Insight : Carboxylic acid derivatives exhibit potent kinase inhibition, but the target compound’s pyridinylmethyl group may offer better blood-brain barrier penetration .
Microwave-Synthesized Analogs
Synthetic routes impact yield and scalability:
Q & A
Q. What established methods are used to synthesize pyrazolo[1,5-a]pyrimidine derivatives, and how can their efficiency be optimized?
- Methodological Answer : Common synthetic routes include:
-
Cyclocondensation : Reacting hydrazones with hydrazine hydrate in ethanol/pyridine under reflux (4–7 hours) to form symmetrical 3,6-diarylazo derivatives (e.g., 71–78% yield under microwave irradiation) .
-
Multicomponent Reactions : Using 3-aminopyrazole, aldehydes, and acetylacetone in water to form bis-pyrazolo[1,5-a]pyrimidines (e.g., 67–70% yield) .
-
Microwave-Assisted Synthesis : Significantly reduces reaction time (e.g., 2 minutes at 140°C) and improves yields by 10–15% compared to conventional methods .
Optimization Tips : -
Use microwave irradiation to enhance regioselectivity and reduce side reactions.
-
Adjust solvent polarity (e.g., ethanol or water) to control reaction pathways.
- Table 1 : Selected Synthetic Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol/pyridine, reflux (4–7 h) | 62–70 | |
| Multicomponent (water) | Water, room temperature | 67–70 | |
| Microwave-assisted | 140°C, 2 min | 71–78 |
Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Key techniques include:
-
IR Spectroscopy : Identifies functional groups (e.g., amino groups at 3123–3474 cm⁻¹) .
-
NMR Spectroscopy : Confirms regiochemistry via ¹H NMR (e.g., δ 6.98–8.22 ppm for amino protons) and ¹³C NMR (e.g., δ 110–160 ppm for aromatic carbons) .
-
Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 458 for C19H14F4N10) .
-
Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 62.77%, H: 4.01% for C21H16ClN7Al) .
- Table 2 : Representative Spectral Data
| Compound | IR (cm⁻¹) | ¹H NMR (δ ppm) | MS (m/z) | Reference |
|---|---|---|---|---|
| 9a | 3474, 3276 | 6.98, 8.22 | 458 | |
| 10c | 3200 (NH₂) | 7.2–8.5 (Ar-H) | 402 | |
| 13a | 3320 (CONH) | 2.5 (CH3) | 352 |
Advanced Research Questions
Q. How can contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives be resolved?
- Methodological Answer : Discrepancies often arise due to:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF3) enhance kinase inhibition, while bulky groups reduce bioavailability .
- Assay Variability : Standardize cell lines (e.g., HEPG2-1 for antitumor studies) and enzyme sources (e.g., cathepsin K vs. B) .
- Structural Analogues : Compare IC50 values of derivatives (e.g., 5c: IC50 = 45 µM for cathepsin B vs. 25 µM for 5a on cathepsin K) .
Resolution Strategies : - Conduct structure-activity relationship (SAR) studies with controlled substituents.
- Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
Q. What role do reaction conditions play in regioselectivity during pyrazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer :
- Solvent Polarity : Polar solvents (e.g., water) favor dimerization (e.g., bis-pyrazolo products) due to hydrophobic interactions .
- Activation Methods : Microwave irradiation accelerates cyclization, reducing side products (e.g., 88–97% yield in 2 minutes vs. 4–7 hours conventionally) .
- Catalysts : Pyridine aids in deprotonation during cyclocondensation, improving yields by 15–20% .
Case Study : - In water, 3-amino-5-methylpyrazole reacts with aldehydes to form bis-pyrazolo derivatives (11a,b) instead of classical dihydro products (12) .
Q. How can functionalization of the pyrazolo[1,5-a]pyrimidine core enhance pharmacological activity?
- Methodological Answer :
- Amidation : Introducing carboxamide groups (e.g., 5a-c) improves cathepsin inhibition by forming hydrogen bonds with catalytic cysteine residues .
- Azo Linkages : Diaryldiazenyl groups (e.g., 8a,b) enhance π-π stacking with kinase ATP-binding pockets .
- Halogenation : Chloro or bromo substituents at position 6 increase metabolic stability and blood-brain barrier penetration .
Example : - Ethyl 2-(pyrazol-3-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate shows dual activity as anti-inflammatory and neuroprotective agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
